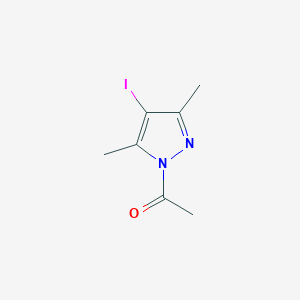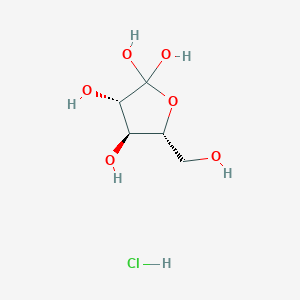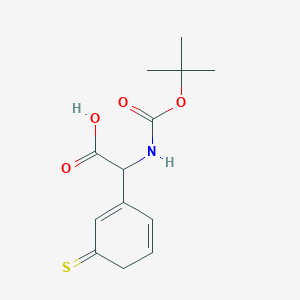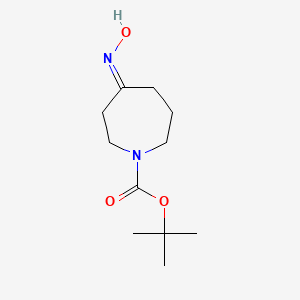
3H-indol-2-amine
Vue d'ensemble
Description
3H-indol-2-amine, also known as 2-aminoindole, is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making this compound an important compound in medicinal chemistry and synthetic organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3H-indol-2-amine can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form indoles . Another method includes the reduction of 2-nitroindole using reducing agents like iron powder in acetic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-2-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2-aminoindoline.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Iron powder in acetic acid or catalytic hydrogenation.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2-carboxylic acid.
Reduction: 2-aminoindoline.
Substitution: Halogenated indoles.
Applications De Recherche Scientifique
3H-indol-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3H-indol-2-amine and its derivatives involves interaction with various molecular targets and pathways. For instance, some derivatives inhibit enzymes like monoamine oxidase, which plays a role in neurotransmitter metabolism . Others may interact with DNA or proteins, leading to anticancer or antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: An essential amino acid with an indole nucleus, important in protein synthesis and as a precursor to serotonin.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
This compound is unique due to its amino group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives . This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules .
Propriétés
IUPAC Name |
3H-indol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUYQMRMCDSQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902745 | |
| Record name | NoName_3297 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3R,4R)-4-acetamido-1-benzylpyrrolidin-3-yl]acetamide](/img/structure/B7988749.png)
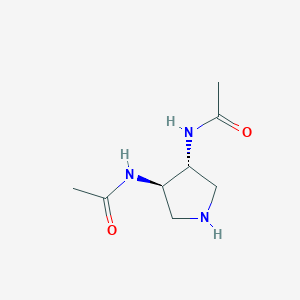
![[(3S,4S)-4-acetyloxy-1-benzylpyrrolidin-3-yl] acetate](/img/structure/B7988760.png)
![N-[(3S,4S)-4-acetamido-1-benzylpyrrolidin-3-yl]acetamide](/img/structure/B7988772.png)
![[(3R,4R)-4-acetyloxy-1-benzylpyrrolidin-3-yl] acetate](/img/structure/B7988783.png)
![N-[(3S,4S)-1-benzyl-4-(trifluoromethylsulfonylamino)pyrrolidin-3-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B7988793.png)
![1-[(3S,4S)-1-benzyl-4-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]pyrrolidin-3-yl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B7988797.png)


